molecular formula C11H13NO2 B3318911 Isoquinoline, 3,4-dihydro-5,8-dimethoxy- CAS No. 103796-55-0

Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

Cat. No.: B3318911
CAS No.: 103796-55-0
M. Wt: 191.23 g/mol
InChI Key: YAKDIVWHLKENJB-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-5,8-dimethoxy- is a substituted tetrahydroisoquinoline derivative. Tetrahydroisoquinolines represent a significant class of organic compounds with diverse biological activities, notably antitumor properties. They serve as crucial building blocks in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives often involves cyclization reactions. For instance, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) can generate 3,4-dihydroisoquinoline derivatives . Another method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives typically involve large-scale cyclization and condensation reactions. The Pictet-Spengler reaction, which involves the cyclization of β-arylethylamine with carbonyl compounds in the presence of hydrogen chloride, is one of the most efficient approaches . This method is favored for its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 3,4-dihydro-5,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antitumor properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline, 3,4-dihydro-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Another substituted tetrahydroisoquinoline with similar biological activities.

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities.

Uniqueness

Isoquinoline, 3,4-dihydro-5,8-dimethoxy- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 5 and 8 positions can enhance its stability and modify its interaction with biological targets.

Properties

IUPAC Name

5,8-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKDIVWHLKENJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN=CC2=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline, 3,4-dihydro-5,8-dimethoxy-
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Isoquinoline, 3,4-dihydro-5,8-dimethoxy-
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Isoquinoline, 3,4-dihydro-5,8-dimethoxy-
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

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